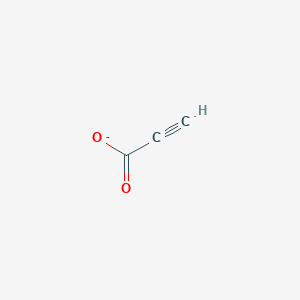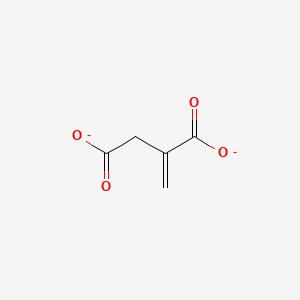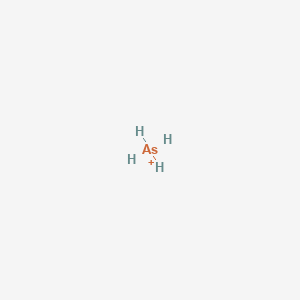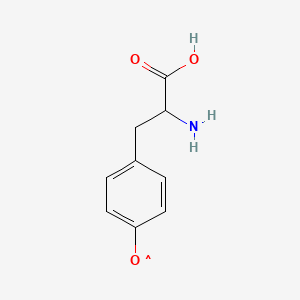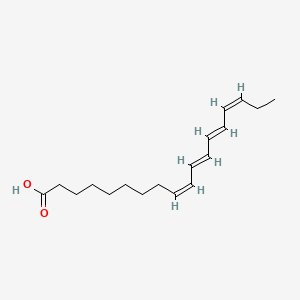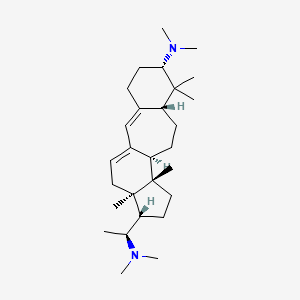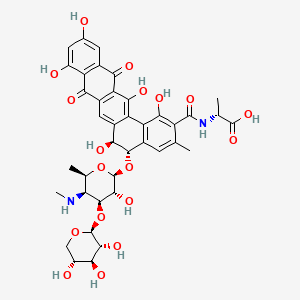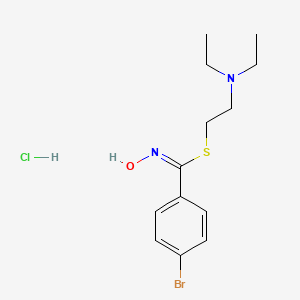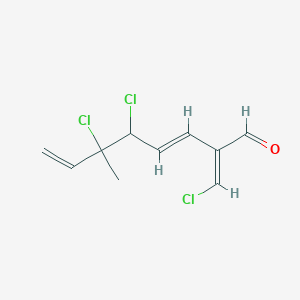
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cartilagineal is an organochlorine compound.
Scientific Research Applications
Marine Algae Derived Compounds
Marine algae, specifically red macroalgae, are known to produce a variety of halogenated monoterpenes, which include compounds structurally related to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal. These compounds have been isolated from species such as Chondrococcus hornemannii and have been studied for their complex structures, which are determined through extensive spectroscopic analysis. The presence of halogenated monoterpenes in marine algae highlights their potential role in ecological interactions and chemical defense mechanisms within marine ecosystems (Coll & Wright, 1987).
Chemical Synthesis and Rearrangements
Halogenated compounds similar to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal have been studied in the context of chemical synthesis and rearrangements. These studies often explore the reactivity and transformation of such compounds under various conditions, leading to the formation of novel structures and providing insights into the mechanisms of chemical reactions. For instance, compounds with structural similarities have been subjected to rearrangements in the presence of acids to yield new compounds, which has implications for synthetic chemistry and the development of new materials (Berger & Neuenschwander, 1995).
Atmospheric Chemistry of Marine Algal Compounds
The atmospheric chemistry of halogenated monoterpenes from marine algae, including compounds akin to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal, has been investigated to understand their environmental impact. These studies focus on the interaction of such compounds with atmospheric oxidants and their role in the formation of secondary organic aerosols. The research suggests that these compounds, despite their low yield in marine algae, can significantly influence atmospheric chemistry through rapid oxidation processes, contributing to cloud condensation nuclei and potentially affecting climate dynamics (Khan et al., 2022).
properties
Product Name |
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
|---|---|
Molecular Formula |
C10H11Cl3O |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
(2E,3E)-5,6-dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
InChI |
InChI=1S/C10H11Cl3O/c1-3-10(2,13)9(12)5-4-8(6-11)7-14/h3-7,9H,1H2,2H3/b5-4+,8-6+ |
InChI Key |
VUMGFDOJOXNAHX-DVBIZMGNSA-N |
Isomeric SMILES |
CC(C=C)(C(/C=C/C(=C\Cl)/C=O)Cl)Cl |
Canonical SMILES |
CC(C=C)(C(C=CC(=CCl)C=O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



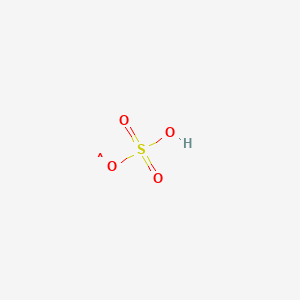
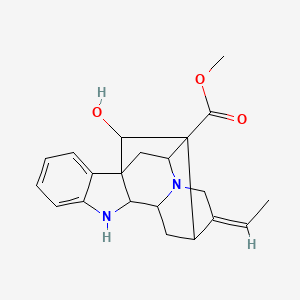
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
